1,2-Dioctanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, which is a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic, which includes a hydrophilic (phosphate head) and two hydrophobic (fatty acid tails) parts. This particular molecule is a variant of the naturally occurring phospholipids, where the fatty acid chains are octanoic acid, an eight-carbon saturated fatty acid.
Synthesis Analysis
The synthesis of related phospholipids has been described in several studies. For instance, a dimeric version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine was synthesized chemically, which upon sonication in water, formed a planar membrane . Another study presented a new intermediate for the facile preparation of mixed-acid 1,2-diacylglycerophosphocholines, which could be used to synthesize similar compounds in high yield and purity . Additionally, the synthesis of sn-glycero-1-phosphocholine was described, which is structurally related to 1,2-dioctanoyl-sn-glycero-3-phosphocholine .
Molecular Structure Analysis
The molecular structure of phospholipids like 1,2-dioctanoyl-sn-glycero-3-phosphocholine is crucial for their function. The carbon-13 nuclear magnetic resonance (NMR) spectra of similar phospholipids have been obtained, which are characteristic enough to permit unequivocal designation of double bond positions for each isomer . The single crystal structure of a mixed-chain triacylglycerol provides insights into the conformation of the glycerol backbone, which is relevant to understanding the structure of 1,2-dioctanoyl-sn-glycero-3-phosphocholine .
Chemical Reactions Analysis
Phospholipids can undergo various chemical reactions. For example, the dimeric glycerophospholipid synthesized in one study was a substrate for phospholipase A2, which afforded 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid as final products . This indicates that similar compounds like 1,2-dioctanoyl-sn-glycero-3-phosphocholine could also be substrates for enzymatic reactions, leading to the formation of other lipid molecules or breakdown products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phospholipids are determined by their molecular structure. The dimeric glycerophospholipid mentioned earlier displayed unique surface pressure-surface area isotherms and had specific phase transition constants . These properties are important for the formation of lipid bilayers and membranes. The synthesis methods described in the papers also highlight the importance of purity and yield, which are critical for the physical properties of the synthesized lipids .
Scientific Research Applications
Free-Standing Lipid Bilayer Membranes : A method to form free-standing lipid bilayer membranes using 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for applications in sensing measurements and biophysical studies of lipid bilayers and associated proteins (Víctor Marín et al., 2016).
Micellar Behavior Studies : Investigation of the micellar behavior of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in aqueous medium for interfacial tension and fluorescence study (P. Sehgal et al., 2003).
Molecular Modeling in Enzyme Binding : Using molecular modeling to examine the binding of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in the catalytic site of phospholipase A2, providing insights into enzymatic processes (C. H. Lee et al., 2009).
Polymerized Liposomes Formation : Synthesis of derivatives of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for the construction of highly stable polymerized liposomes, useful for membrane modeling and biomedical applications like drug delivery (A. Sadownik et al., 1986).
Circular Dichroic Properties Study : Studying the circular dichroic properties of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine in solutions, providing insights into the structural properties of phospholipids (P. Walde et al., 1999).
Membrane Protein Reconstitution in Droplet Interface Bilayers : Functional reconstitution of membrane proteins into bilayers composed of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine, advancing studies on lipid-protein systems and membrane asymmetry (H. Barriga et al., 2014).
LC Method for Phosphatidylcholine Analysis : Development of an assay for quantitative analysis of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine and its hydrolysis products, facilitating the study of lipid metabolism and synthesis (G. Kiełbowicz et al., 2012).
Molecular Dynamics Simulations of Phosphatidylcholine Lipid Bilayers : Utilizing molecular dynamics simulations to study bilayers formed by 1,2-Dioctanoyl-sn-glycero-3-phosphocholine, aiding in understanding membrane structures and hydration (David Poger et al., 2010).
Gene Delivery Research : Investigating binary lipid mixtures of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine for potential applications in gene delivery, contributing to advancements in gene therapy (C. Wölk et al., 2015).
Safety And Hazards
No special measures are required for handling 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .
Future Directions
The unique chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphocholine make it a promising component in drug delivery systems . Its ability to form stable bilayers and vesicles allows for the encapsulation and delivery of drugs to specific targets in the body . This suggests potential future directions in the field of drug delivery and pharmaceuticals.
properties
IUPAC Name |
[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXRNNWDBPKPW-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334462 | |
Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioctanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
19191-91-4 | |
Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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